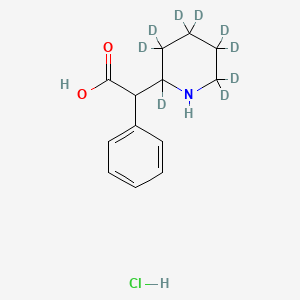![molecular formula C39H48O9 B12307288 [17-acetyloxy-4-ethoxy-8-(furan-3-yl)-12-hydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12307288.png)
[17-acetyloxy-4-ethoxy-8-(furan-3-yl)-12-hydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-3-phenylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[17-acetyloxy-4-ethoxy-8-(furan-3-yl)-12-hydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[116102,1106,10016,20]icos-9-en-19-yl] (E)-3-phenylprop-2-enoate is a complex organic compound with a unique structure that combines multiple functional groups, including acetyloxy, ethoxy, furan, hydroxy, and phenylprop-2-enoate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [17-acetyloxy-4-ethoxy-8-(furan-3-yl)-12-hydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-3-phenylprop-2-enoate involves multiple steps, each requiring specific reagents and conditions. The general approach includes:
Formation of the core structure: This step involves the construction of the pentacyclic core through a series of cyclization reactions.
Functional group modifications: Introduction of the acetyloxy, ethoxy, and hydroxy groups through selective functionalization reactions.
Attachment of the furan and phenylprop-2-enoate groups: These groups are introduced via coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
[17-acetyloxy-4-ethoxy-8-(furan-3-yl)-12-hydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-3-phenylprop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The phenylprop-2-enoate group can be reduced to a phenylpropanoate.
Substitution: The acetyloxy and ethoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the phenylprop-2-enoate group would yield a phenylpropanoate.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biology, the compound’s potential bioactivity makes it a candidate for drug development. Its multiple functional groups may interact with various biological targets, leading to potential therapeutic effects.
Medicine
In medicine, the compound could be investigated for its potential as an anti-inflammatory, anticancer, or antimicrobial agent. Its complex structure may allow it to interact with multiple molecular targets, enhancing its therapeutic potential.
Industry
In industry, the compound could be used in the development of new materials with unique properties. Its multiple functional groups may allow for the creation of polymers or other materials with specific characteristics.
Mechanism of Action
The mechanism of action of [17-acetyloxy-4-ethoxy-8-(furan-3-yl)-12-hydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-3-phenylprop-2-enoate involves its interaction with various molecular targets. The compound’s multiple functional groups allow it to bind to different enzymes, receptors, or other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets [17-acetyloxy-4-ethoxy-8-(furan-3-yl)-12-hydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-3-phenylprop-2-enoate apart from these similar compounds is its complex pentacyclic structure and the presence of multiple functional groups. This unique combination allows for a broader range of chemical reactions and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C39H48O9 |
|---|---|
Molecular Weight |
660.8 g/mol |
IUPAC Name |
[17-acetyloxy-4-ethoxy-8-(furan-3-yl)-12-hydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C39H48O9/c1-7-44-32-18-28-38(5)30(48-31(41)14-13-24-11-9-8-10-12-24)19-29(46-23(3)40)37(4)21-45-34(35(37)38)36(42)39(28,6)33-22(2)26(17-27(33)47-32)25-15-16-43-20-25/h8-16,20,26-30,32,34-36,42H,7,17-19,21H2,1-6H3/b14-13+ |
InChI Key |
FZGSUBLWWNCYEU-BUHFOSPRSA-N |
Isomeric SMILES |
CCOC1CC2C3(C(CC(C4(C3C(C(C2(C5=C(C(CC5O1)C6=COC=C6)C)C)O)OC4)C)OC(=O)C)OC(=O)/C=C/C7=CC=CC=C7)C |
Canonical SMILES |
CCOC1CC2C3(C(CC(C4(C3C(C(C2(C5=C(C(CC5O1)C6=COC=C6)C)C)O)OC4)C)OC(=O)C)OC(=O)C=CC7=CC=CC=C7)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


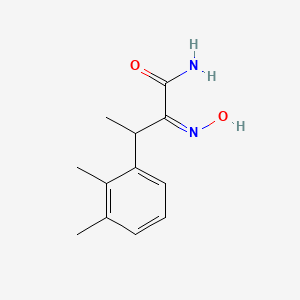
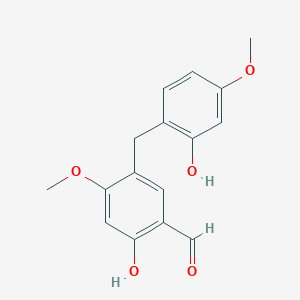
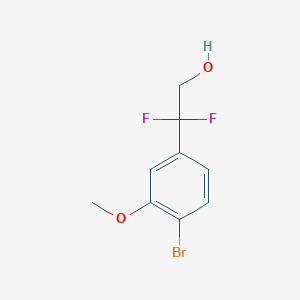

![rac-tert-butyl N-[(3R,4S)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate](/img/structure/B12307241.png)
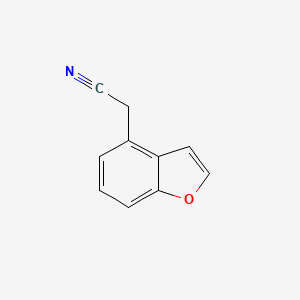
![1-[4-(aminomethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B12307249.png)
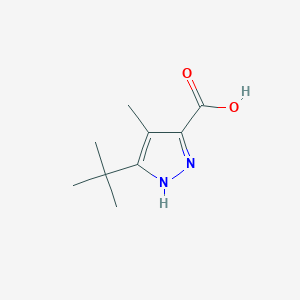
![3-[(2r)-Pyrrolidin-2-yl]propan-1-ol hydrochloride](/img/structure/B12307267.png)
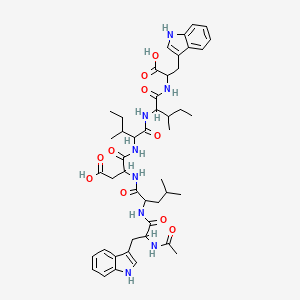
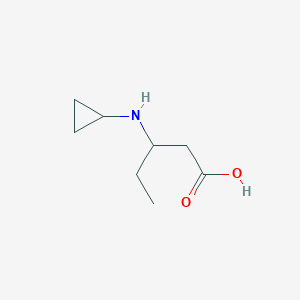
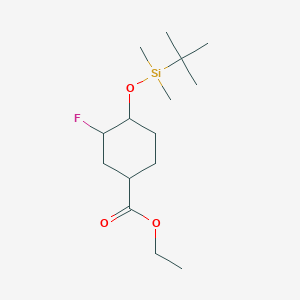
![5-(tert-butoxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methyl-5-oxopentanoic acid](/img/structure/B12307295.png)
